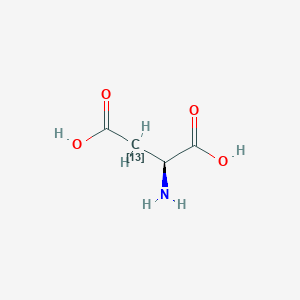
L-Aspartic acid-C13-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid-C13-1, also known as [3-13C]Aspartic acid, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the aspartic acid molecule. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. The labeled version, this compound, is primarily used in scientific research as a tracer for studying metabolic pathways and enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aspartic acid-C13-1 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 into the aspartic acid molecule using labeled precursors. For instance, fumaric acid labeled with carbon-13 can be converted to this compound using aspartase enzyme .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This involves the use of genetically engineered microorganisms that can incorporate carbon-13 into the aspartic acid during their metabolic processes. The product is then extracted and purified using techniques such as isoelectric point titration and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid-C13-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxaloacetate.
Reduction: It can be reduced to form aspartate derivatives.
Substitution: It can participate in substitution reactions to form N-substituted aspartic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like ethylenediamine and arylalkylamines are used under mild conditions.
Major Products
Oxidation: Oxaloacetate
Reduction: Aspartate derivatives
Substitution: N-substituted aspartic acids
Scientific Research Applications
L-Aspartic acid-C13-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme kinetics.
Biology: Helps in understanding amino acid metabolism and protein synthesis.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
L-Aspartic acid-C13-1 exerts its effects by participating in metabolic pathways where it acts as a substrate for various enzymes. The incorporation of carbon-13 allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid-5-13C
- L-Lysine-6-13C dihydrochloride
- L-Tyrosine-(phenyl-4-13C)
Uniqueness
L-Aspartic acid-C13-1 is unique due to its specific labeling at the carbon-13 position, which makes it particularly useful for studying specific metabolic pathways involving aspartic acid. Its stable isotope labeling provides high sensitivity and specificity in tracing studies compared to other similar compounds .
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
134.10 g/mol |
IUPAC Name |
(2S)-2-amino(313C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1 |
InChI Key |
CKLJMWTZIZZHCS-IJGDANSWSA-N |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)


![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)





butanoic acid](/img/structure/B12055665.png)


![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
